molecular formula C12H10N2O2 B017856 N-Nitro-diphenylamine CAS No. 31432-60-7

N-Nitro-diphenylamine

Cat. No. B017856
CAS RN: 31432-60-7
M. Wt: 214.22 g/mol
InChI Key: AYLBVKUPVXVTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosodiphenylamine is a yellow to orange-brown crystalline solid . It is soluble in acetone, benzene, ethyl acetate, dichloromethane, carbon tetrachloride, ether, and carbon disulfide, soluble in hot alcohol, slightly soluble in gasoline, and insoluble in water .


Synthesis Analysis

The synthesis of nitro-diphenyl amines involves the decarboxylation of a urethane in the presence of a base at an elevated temperature using tetramethylene sulphone as the reaction medium . The urethane can be formed by the reaction of a nitrophenol with an aromatic isocyanate . Another method involves the oxidative nucleophilic aromatic amination of nitrobenzenes .


Molecular Structure Analysis

The molecular formula of N-Nitrosodiphenylamine is C12H10N2O . The 3D structure of N-Nitrosodiphenylamine can be viewed using Java or Javascript .


Chemical Reactions Analysis

N-Nitrosodiphenylamine is used to extend the shelf-life of explosives containing nitrocellulose or nitroglycerin . The diphenylamine traps NO2, affording the title compound and related species . The title compound further traps additional nitrogen oxides .


Physical And Chemical Properties Analysis

N-Nitrosodiphenylamine is a yellow to orange-brown crystalline solid . It is soluble in acetone, benzene, ethyl acetate, dichloromethane, carbon tetrachloride, ether, and carbon disulfide, soluble in hot alcohol, slightly soluble in gasoline, and insoluble in water .

Scientific Research Applications

  • Study of Binary Mixtures of Energetic Materials' Stabilizers : N-Nitro-diphenylamine is used for studying binary mixtures of energetic materials' stabilizers, such as diphenylamine and N-ethyl-4-nitroaniline (Trache, Khimeche, Benelmir, & Dahmani, 2013).

  • Synthesis of 2-Hydroxyphenazine : It plays a role in the synthesis of 2-hydroxyphenazine, a component of methanophenazine, a redox-active cofactor isolated from methanogenic archaea (Tietze et al., 2005).

  • Chemical Reactions with Nitrogen Dioxide : The compound is used in research to study chemical reactions between nitrogen dioxide and diphenylamine at normal storage temperatures (Lussier, Gagnon, & Bohn, 2000).

  • Synthesis of Propellant Stabilizer Degradation Derivatives : It is utilized in synthesizing various propellant stabilizer degradation derivatives, including diphenylamine and 1,3-diethyl-l,3-diphenylurea (Elliot, Smith, & Fraser, 2000).

  • Detection in Explosives and Gunshot Residue : N-Nitro-diphenylamine is employed for determining explosive compounds in military explosives and gunshot residue, with detection limits of 0.5, 1, 2, and 0.3 picomol (Bratin, Kissinger, Briner, & Bruntlett, 1981).

  • Titration Indicator for Antimony(III) with Cerium(IV) Sulphate : This compound is used as a reversible indicator for the titration of antimony(III) with cerium(IV) sulphate in a 0.5-2 M sulphuric acid medium (Rao, Viswanath, & Gandikota, 1975).

  • Stabilizer in Oils, Greases, Polymers, and Elastomers : N-Nitro-diphenylamine acts as a stabilizer for these materials and can act as a nitrosating agent for other amines (Layer, 2000).

  • Gun Propellants Stabilization : It is used in gun propellants as a stabilizer, with para substitution being preferred in boiling acetic acid (Curtis, 1990).

  • Study of Microbial Formation of Nitrosamines : The compound is utilized for studying enzymes that catalyze the N-nitrosation of diphenylamine and their applications in scientific research (Ayanaba & Alexander, 1973).

  • Enhancing Two-Photon Absorption Properties : New BODIPY compounds with nitro, diphenylamine, and triphenylamine groups use N-Nitro-diphenylamine to enhance two-photon absorption properties in the NIR region by increasing charge transfer mechanisms (Yılmaz et al., 2013).

Safety And Hazards

N-Nitrosodiphenylamine is one of the most toxic water-soluble nitrosamines . Human exposure to N-Nitrosodiphenylamine can induce several health effects upon exposure to, even a low dose for a long period . The removal of N-Nitrosodiphenylamine from aqueous samples using an available and inexpensive adsorbent is a challenge .

Future Directions

The future directions of N-Nitrosodiphenylamine research could involve the development of more efficient and cost-effective methods for its synthesis , as well as the development of safer and more effective methods for its removal from aqueous solutions .

properties

IUPAC Name

N,N-diphenylnitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLBVKUPVXVTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566270
Record name N,N-Diphenylnitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitro-diphenylamine

CAS RN

31432-60-7
Record name N,N-Diphenylnitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nitro-diphenylamine
Reactant of Route 2
Reactant of Route 2
N-Nitro-diphenylamine
Reactant of Route 3
N-Nitro-diphenylamine
Reactant of Route 4
N-Nitro-diphenylamine
Reactant of Route 5
N-Nitro-diphenylamine
Reactant of Route 6
N-Nitro-diphenylamine

Citations

For This Compound
3
Citations
T Lindblom - 2004 - diva-portal.org
… as a hypothesis that NO2 will react as a radical not only at the 2- and 4 -position of DPA, but also at the amine nitrogen, forming a nitramine (diphenyl nitramine, N-nitro-diphenylamine). …
Number of citations: 50 www.diva-portal.org
T Lindblom, C Bodycote - researchgate.net
… was presented that NO2 will react as a radical not only at the 2- and 4 -position of DPA, but also at the amine nitrogen, forming a nitramine (diphenyl nitramine, N-nitro-diphenylamine). …
Number of citations: 0 www.researchgate.net
T Lindblom, LE Paulsson - Symp Chem Probl Connected Stability …, 1998 - researchgate.net
… really not proven - that NO2 will react as a radical not only at the 2- and 4 -position of DPA, but also at the amine nitrogen forming a nitramine (diphenyl nitramine, N-nitro-diphenylamine…
Number of citations: 2 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.